molecular formula C17H23NO2 B13217312 1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Katalognummer: B13217312
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: NLZWTKQFWGYSBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethylphenyl group and a 2-methylpropanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 2,4-dimethylphenyl group and the 2-methylpropanoyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves the stepwise addition of reactants and catalysts in a controlled environment.

    Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidine: A closely related compound with a similar structure.

    1-(2,4-Dimethylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Another related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2,4-dimethylphenyl and 2-methylpropanoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C17H23NO2/c1-11(2)16(19)14-6-5-9-18(17(14)20)15-8-7-12(3)10-13(15)4/h7-8,10-11,14H,5-6,9H2,1-4H3

InChI-Schlüssel

NLZWTKQFWGYSBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.